molecular formula C7H10 B7970221 Bicyclo[2.2.1]hept-2-ene

Bicyclo[2.2.1]hept-2-ene

Cat. No.: B7970221
M. Wt: 94.15 g/mol
InChI Key: JFNLZVQOOSMTJK-KNVOCYPGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]hept-2-ene can be synthesized through various methods. One common method involves the Diels-Alder reaction between cyclopentadiene and ethylene . This reaction typically requires elevated temperatures and a catalyst to proceed efficiently.

Industrial Production Methods: In industrial settings, this compound is produced through the same Diels-Alder reaction but on a larger scale. The reaction is carried out in reactors designed to handle high temperatures and pressures, ensuring maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bicyclo[2.2.1]hept-2-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-2-ene involves its ability to undergo polymerization and other chemical reactions. In polymerization, it acts as a monomer that can form long-chain polymers through the action of catalysts such as the Grubbs’ catalyst . The molecular targets and pathways involved in its reactions depend on the specific chemical processes it undergoes.

Comparison with Similar Compounds

Uniqueness: Bicyclo[2.2.1]hept-2-ene is unique due to its bridged structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in polymer chemistry and industrial applications .

Properties

IUPAC Name

(1R,4S)-bicyclo[2.2.1]hept-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10/c1-2-7-4-3-6(1)5-7/h1-2,6-7H,3-5H2/t6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNLZVQOOSMTJK-KNVOCYPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

498-66-8
Record name Bicyclo(2.2.1)heptene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8,9,10-trinorborn-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.152
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORBORNENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q51FLS550
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Polymerization was conducted in the same manner as in Preparation Example 1 except that 18 parts of 5-hexyl-2-norbornene (HNB) was used in place of 26 parts of 5-decyl-2-norbornene, and 3 parts of 5-ethylidene-2-norbornene (ENB) were added, thereby obtaining 21 parts of a norbornene terpolymer [Mn=71,100, Mw=107,000; compositional ratio NB/HNB/ENB of monomers=74/23/3 (molar ratio); Tg=323° C.] was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-ethylidene-2-norbornene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Tetracyclododecene (20 g) containing 35,000 ppm of the compound having a molecular weight of 188 obtained in Example 2, norbornene (2.5 g), dicyclopentadiene (2.5 g) and toluene (200 ml) were introduced into an entirely dried autoclave of 500 ml. Triethylaluminum (3 mmol) was added to the above mixture, and further, tetrachlorotitanium (0.7 mmol) and triethylamine (7 mmol) were added to carry out a ring opening polymerization at 30° C. for 6 hours.
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Tetracyclododecene
Quantity
20 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]hept-2-ene
Reactant of Route 2
Bicyclo[2.2.1]hept-2-ene
Reactant of Route 3
Bicyclo[2.2.1]hept-2-ene
Reactant of Route 4
Bicyclo[2.2.1]hept-2-ene
Reactant of Route 5
Bicyclo[2.2.1]hept-2-ene
Reactant of Route 6
Bicyclo[2.2.1]hept-2-ene

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